Sulfadiazine Exhibits Lower Serum Protein Binding and Higher Volume of Distribution Than Sulfamethoxazole, Resulting in Greater Active Drug Concentrations
In a crossover intravenous infusion study in healthy volunteers, sulfadiazine demonstrated significantly lower serum protein binding (50%) compared to sulfamethoxazole (71%) [1]. This lower protein binding was associated with a larger apparent volume of distribution (0.29 L/kg for sulfadiazine vs. 0.21 L/kg for sulfamethoxazole) [1]. Consequently, sulfadiazine yielded higher concentrations of active (unbound) sulfonamide in both serum and urine [1]. A separate study corroborated the lower protein binding of sulfadiazine (50%) relative to sulfamethoxazole (60%) and sulfisoxazole (90%) [2].
| Evidence Dimension | Serum Protein Binding and Volume of Distribution |
|---|---|
| Target Compound Data | Protein binding: 50%; Vd: 0.29 L/kg |
| Comparator Or Baseline | Sulfamethoxazole: Protein binding 71%; Vd 0.21 L/kg; Sulfisoxazole: Protein binding 90% |
| Quantified Difference | 21% absolute reduction in protein binding vs. sulfamethoxazole; 40% larger Vd vs. sulfamethoxazole |
| Conditions | Intravenous infusion crossover study in six healthy volunteers; 1000 mg sulfadiazine + 320 mg trimethoprim vs. 1000 mg sulfamethoxazole + 200 mg trimethoprim |
Why This Matters
Lower protein binding directly translates to higher free (active) drug concentrations at the infection site, potentially enabling equivalent or superior efficacy at comparable total doses.
- [1] Comparison of pharmacokinetics of sulphadiazine and sulphamethoxazole after intravenous infusion. J Antimicrob Chemother. 1982. View Source
- [2] VPT 311: General and Systemic Veterinary Pharmacology. Protein Binding of Sulfonamides. IASRI e-Course. View Source
